3-Ethyl-3-hydroxypentanenitrile

Description

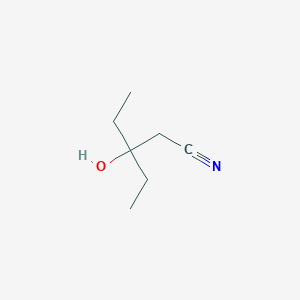

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-3-hydroxypentanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-3-7(9,4-2)5-6-8/h9H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDECPNJALJVQIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CC#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Ethyl 3 Hydroxypentanenitrile

Chemo-Catalytic Synthetic Routes

Chemo-catalytic routes offer efficient and selective pathways to 3-ethyl-3-hydroxypentanenitrile, utilizing catalysts to promote the desired transformations under specific reaction conditions.

Nucleophilic Addition Approaches

Nucleophilic addition reactions are a cornerstone for the synthesis of cyanohydrins. These methods involve the attack of a cyanide nucleophile on a carbonyl or epoxide substrate.

The most direct route to this compound is the nucleophilic addition of a cyanide ion to the carbonyl carbon of 3-pentanone (B124093) (diethyl ketone). orgoreview.comyoutube.com This reaction, known as cyanohydrin formation, is a classic example of base-catalyzed addition to a carbonyl group. orgoreview.comyoutube.com The reaction is typically carried out using hydrogen cyanide (HCN) with a catalytic amount of a base, such as sodium cyanide (NaCN) or potassium cyanide (KCN), to generate the highly nucleophilic cyanide anion (CN⁻). orgoreview.comopenstax.org

The mechanism involves the attack of the cyanide ion on the electrophilic carbonyl carbon of 3-pentanone, leading to the formation of a tetrahedral alkoxide intermediate. orgoreview.comyoutube.com This intermediate is then protonated by a proton source, such as HCN or water, to yield the final this compound product. orgoreview.comyoutube.com The equilibrium of the reaction can be influenced by the structure of the ketone; however, unhindered ketones like 3-pentanone generally favor the formation of the cyanohydrin product. orgoreview.com

Alternative cyanide sources, such as trimethylsilyl (B98337) cyanide (TMSCN), can also be employed, often in the presence of a Lewis acid or other catalysts to facilitate the reaction. organic-chemistry.org For instance, combinations of N-oxides and Ti(OiPr)₄ have been shown to act as bifunctional catalysts in the cyanosilylation of ketones. organic-chemistry.org

Table 1: Examples of Cyanide-Mediated Reactions for Cyanohydrin Synthesis

| Ketone/Aldehyde | Cyanide Source | Catalyst/Conditions | Product | Yield | Reference |

| Acetone (B3395972) | NaCN/H₂SO₄ (aq) | - | Acetone cyanohydrin | ~80% | youtube.com |

| 2-Pentanone | HCN/NaCN (cat.) | - | 2-Cyano-2-pentanol | High | orgoreview.com |

| Various Ketones | NaCN/Chlorotrialkylsilanes | DMSO | Silyl-protected cyanohydrins | Excellent | organic-chemistry.org |

| Various Ketones | TMSCN | Salen-Al complex/N-oxide | Tertiary cyanohydrin trimethylsilyl ethers | Excellent | organic-chemistry.org |

An alternative approach to this compound involves the ring-opening of a suitably substituted epoxide with a cyanide nucleophile. This method is advantageous as it creates two new functional groups, a hydroxyl group and a nitrile, in a single step. researchgate.net The starting epoxide for the synthesis of this compound would be 2,2-diethyl oxirane.

The ring-opening of epoxides with cyanide is a nucleophilic substitution reaction (SN2 type) where the cyanide ion attacks one of the carbon atoms of the epoxide ring, leading to the opening of the strained three-membered ring. thieme-connect.dechemistrysteps.com The regioselectivity of the attack is influenced by steric and electronic factors. thieme-connect.de In the case of an asymmetrically substituted epoxide under basic or neutral conditions, the cyanide nucleophile typically attacks the less sterically hindered carbon atom. researchgate.net

Trimethylsilyl cyanide (TMSCN) is a commonly used cyanide source for epoxide ring-opening reactions, often in the presence of a catalyst. researchgate.netrsc.org For example, the use of catalytic potassium cyanide/18-crown-6 complex can facilitate the regioselective opening of epoxides by TMSCN to yield β-trimethylsilyloxy nitriles. researchgate.net Subsequent hydrolysis of the silyl (B83357) ether would then yield the desired β-hydroxy nitrile. Lewis acids can also be employed to activate the epoxide, making it more susceptible to nucleophilic attack. thieme-connect.de

A more indirect but versatile method involves the alkylation of an O-silylated cyanohydrin anion. This strategy allows for the construction of the tertiary alcohol moiety through a carbon-carbon bond-forming step. The general approach involves the deprotonation of an O-silylated cyanohydrin to form a carbanion, which then acts as a nucleophile. nih.gov

For the synthesis of this compound, one could envision starting with the O-silylated cyanohydrin of propanal. Deprotonation of this substrate with a strong base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS), would generate a nucleophilic anion. nih.govwinthrop.edu This anion could then be reacted with an ethyl halide (e.g., ethyl iodide or ethyl bromide) in an alkylation reaction. A second alkylation step with another equivalent of ethyl halide would lead to the desired carbon skeleton. Subsequent deprotection of the silyl group would then afford this compound.

This method offers the potential for stereocontrol if a chiral auxiliary is employed or if the alkylation reaction proceeds with high diastereoselectivity. The success of this approach hinges on the efficient formation of the cyanohydrin anion and its subsequent reaction with the electrophile without significant side reactions. nih.gov

Reduction of Ketopentanenitrile Precursors

Another synthetic strategy involves the reduction of a ketone precursor that already contains the pentanenitrile backbone.

This approach would start with 3-ethyl-3-oxopentanenitrile. The chemical reduction of the ketone functionality in this precursor would directly yield this compound. A variety of chemical reducing agents can be employed for the reduction of ketones to secondary alcohols.

Commonly used reducing agents for this type of transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is often preferred for its selectivity and ease of handling. It can effectively reduce ketones in the presence of other functional groups like nitriles. Lithium aluminum hydride is a much stronger reducing agent and would also reduce the nitrile group if not used under carefully controlled conditions.

The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or ethanol (B145695) for NaBH₄, or diethyl ether or tetrahydrofuran (B95107) for LiAlH₄. The choice of reducing agent and reaction conditions would be crucial to selectively reduce the ketone without affecting the nitrile group.

Alkali Metal Base-Mediated Synthesis of 3-Ketopentanenitrile as Precursor

The synthesis of this compound can be achieved through the use of its precursor, 3-ketopentanenitrile. The preparation of hydroxynitriles from ketones is a well-established method involving the addition of hydrogen cyanide (HCN) across the carbon-oxygen double bond of the ketone. chemguide.co.ukmu-varna.bg This reaction is typically not performed with pure HCN gas due to its extreme toxicity. chemguide.co.ukmu-varna.bg Instead, a solution of sodium or potassium cyanide in water is mixed with the ketone, and the pH is adjusted to approximately 4-5 with an acid like sulfuric acid. mu-varna.bglibretexts.org This in situ generation of HCN allows for a safer and more controlled reaction. youtube.com

The mechanism involves a nucleophilic addition where the cyanide ion (CN⁻) attacks the electrophilic carbonyl carbon of the ketone, forming an intermediate with a negatively charged oxygen atom. youtube.comsavemyexams.com This intermediate is then protonated by a hydrogen ion from the aqueous solution to yield the final hydroxynitrile product. savemyexams.com In the context of this compound, the starting ketone would be 3-pentanone. The reaction with cyanide would lead to the formation of the target molecule.

The use of alkali metal bases, such as sodium or potassium cyanide, is crucial for generating the nucleophilic cyanide ion required for the reaction to proceed. chemguide.co.uk While the reaction is generally straightforward, the presence of water can sometimes lead to the competing formation of alcohols. chemguide.co.uksavemyexams.com

Tandem and Cascade Reactions for Hydroxynitrile Formation

While this specific cascade is for nitrile synthesis from aldehydes, the principle of combining reaction steps can be applied to hydroxynitrile formation. For instance, a one-pot synthesis could potentially be designed where the formation of the ketone precursor and the subsequent cyanation occur sequentially without the need for isolating intermediates.

Biocatalytic and Chemo-Enzymatic Synthetic Strategies

In recent years, biocatalytic and chemo-enzymatic methods have gained significant attention as they offer greener and more selective alternatives to traditional chemical synthesis. These strategies often employ enzymes to catalyze specific reactions with high efficiency and stereoselectivity.

Hydroxynitrile Lyase (HNL) Catalyzed Reactions

Hydroxynitrile lyases (HNLs) are a class of enzymes that catalyze the asymmetric addition of hydrogen cyanide to aldehydes or ketones, producing chiral cyanohydrins (hydroxynitriles). researchgate.net This stereospecificity is a major advantage of using HNLs in synthesis.

Stereospecific Synthesis through HNLs

The use of HNLs allows for the synthesis of enantiomerically pure hydroxynitriles, which are valuable building blocks in the pharmaceutical and fine chemical industries. researchgate.net The stereochemical outcome of the reaction is determined by the specific HNL used, as different HNLs can exhibit opposite enantioselectivities. When an unsymmetrical ketone is used as a substrate, the product contains a chiral center. youtube.com The attack of the cyanide ion can occur from either side of the planar carbonyl group, potentially leading to a racemic mixture of two enantiomers. youtube.com However, the use of a stereospecific HNL can direct the reaction to favor the formation of one enantiomer over the other.

Cyanide-Free Biocatalytic Approaches (e.g., Aldoxime Dehydratases)

To address the safety concerns associated with the use of cyanide, cyanide-free biocatalytic methods have been developed. nih.govresearchgate.net One such approach involves the use of aldoxime dehydratases. nih.govresearchgate.net These enzymes catalyze the dehydration of aldoximes to form nitriles under mild, aqueous conditions. nih.govebi.ac.uk This method avoids the direct handling of toxic cyanide and represents a more sustainable alternative for nitrile synthesis. nih.govresearchgate.net While this method directly produces nitriles rather than hydroxynitriles, it is a significant advancement in cyanide-free biocatalysis. The synthesis of chiral β-hydroxy-nitriles has been reported using this approach. researchgate.net

Ketoreductase-Mediated Asymmetric Reduction

Another important biocatalytic strategy involves the asymmetric reduction of a keto group to a hydroxyl group using ketoreductases (KREDs). In the synthesis of (R)-3-hydroxypentanenitrile, the enzymatic reduction of 3-oxopentanenitrile (B1588766) is a key step. nih.gov An acetoacetyl-CoA reductase from Achromobacter denitrificans has been shown to effectively catalyze this reduction with high enantioselectivity, producing (R)-3-hydroxypentanenitrile with over 99% enantiomeric excess. nih.gov

This chemoenzymatic route involves the use of a recombinant E. coli strain overexpressing the ketoreductase, often in conjunction with a coenzyme regeneration system, such as glucose dehydrogenase (GDH), to ensure a continuous supply of the necessary cofactor (NADPH or NADH). nih.govrsc.org The asymmetric reduction of various ketones using borane (B79455) catalyzed by chiral amino alcohols has also been investigated, demonstrating high enantioselectivities. rsc.org

Table of Research Findings on Biocatalytic Synthesis

| Enzyme | Substrate | Product | Key Finding | Reference |

| Acetoacetyl-CoA reductase (AdKR) | 3-Oxopentanenitrile | (R)-3-Hydroxypentanenitrile | Achieved >99% enantiomeric excess. | nih.gov |

| Hydroxynitrile Lyase (HNL) | Unsymmetrical Ketones | Chiral Hydroxynitriles | Enables stereospecific synthesis of enantiomerically pure products. | researchgate.netyoutube.com |

| Aldoxime Dehydratase | Aldoximes | Nitriles | Provides a cyanide-free route to nitrile synthesis. | nih.govresearchgate.net |

| Ketoreductase (KRED) | Ethyl 2'-ketopantothenate | Ethyl (R)-pantothenate | Engineered KRED showed enhanced activity and catalytic efficiency. | rsc.org |

Enantioselective Reduction of 3-Oxopentanenitrile

The enzymatic reduction of 3-oxopentanenitrile is a highly effective method for producing enantiomerically pure (R)-3-hydroxypentanenitrile. nih.gov This biotransformation utilizes reductases to stereoselectively reduce the ketone group of the starting material.

One notable example involves the use of a novel acetoacetyl-CoA reductase (AdKR) from Achromobacter denitrificans. nih.gov This enzyme has demonstrated the ability to reduce 3-oxopentanenitrile to (R)-3-hydroxypentanenitrile with an impressive enantiomeric excess (ee) of over 99%. nih.gov The gene for this reductase was cloned and expressed in Escherichia coli, facilitating its use in a cell-free system for the synthesis. nih.gov

Another approach employed a reductase designated as S1 for the initial enantioselective reduction of 3-oxopentanenitrile. nih.govtandfonline.com While this initial step yielded (R)-3-hydroxypentanenitrile with a good but not perfect enantiomeric excess of 81.5%, it set the stage for further purification. nih.govtandfonline.com

The following table summarizes the key findings of these enantioselective reduction studies:

Table 1: Enzymatic Reduction of 3-Oxopentanenitrile| Enzyme Source | Product | Enantiomeric Excess (ee) |

|---|---|---|

| Achromobacter denitrificans (AdKR) | (R)-3-hydroxypentanenitrile | >99% |

| Reductase S1 | (R)-3-hydroxypentanenitrile | 81.5% |

Coenzyme Regeneration Systems in Reductase Biocatalysis

A critical aspect of reductase-catalyzed reactions is the regeneration of the nicotinamide (B372718) cofactor, typically NADPH or NADH, which is consumed in the reduction process. To make the process economically viable, an efficient cofactor regeneration system is essential.

In the synthesis of (R)-3-hydroxypentanenitrile using the AdKR enzyme, a coenzyme regeneration system was successfully implemented by co-expressing the reductase with a glucose dehydrogenase (GDH) in E. coli. nih.gov The GDH oxidizes glucose, a relatively inexpensive substrate, to regenerate the NADPH required by the reductase. nih.gov This coupled-enzyme system allows for the continuous reduction of 3-oxopentanenitrile with only a catalytic amount of the expensive cofactor.

Lipase-Catalyzed Enantioselective Hydrolysis for Purity Enhancement

For cases where the initial enzymatic reduction does not yield a product with the desired level of enantiopurity, a subsequent lipase-catalyzed kinetic resolution can be employed. This strategy leverages the ability of lipases to selectively hydrolyze one enantiomer of an ester, thereby enriching the other.

In the chemo-enzymatic synthesis starting with the Reductase S1-catalyzed reduction, the resulting (R)-3-hydroxypentanenitrile with 81.5% ee was first converted to its corresponding n-butyrate ester. nih.govtandfonline.com This racemic ester mixture was then subjected to enantioselective hydrolysis catalyzed by a lipase (B570770). nih.govtandfonline.com The lipase selectively hydrolyzed the (R)-ester back to (R)-3-hydroxypentanenitrile, leaving the unreacted (S)-ester. This two-step enzymatic process successfully increased the enantiomeric excess of the final (R)-3-hydroxypentanenitrile product to over 99%. nih.govtandfonline.com Lipases are known for their versatility in catalyzing transformations with high chemo-, regio-, and enantioselectivity in both aqueous and non-aqueous media. mdpi.comu-szeged.hu

Engineered Biocatalysts and Directed Evolution in Hydroxynitrile Synthesis

The field of protein engineering, particularly directed evolution, offers powerful tools to create novel biocatalysts with improved properties for specific synthetic applications. uci.edunih.gov This approach involves iterative rounds of gene mutation and screening to identify enzyme variants with enhanced activity, stability, or selectivity. youtube.com

While specific examples of engineered biocatalysts for this compound synthesis are not detailed in the provided context, the principles of directed evolution are highly relevant. For instance, hydroxynitrile lyases, enzymes that catalyze the addition of hydrogen cyanide to aldehydes and ketones, can be engineered to improve their performance in organic solvents. capes.gov.br By modifying the amino acid sequence, it is possible to enhance catalytic efficiency and enantioselectivity. nih.gov This demonstrates the potential to develop bespoke enzymes for the synthesis of complex chiral molecules like this compound. The overarching goal of such research is to develop biocatalysts for practical organic synthesis. uci.edu

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. This involves strategies such as using less hazardous chemicals and reducing waste.

Reduction of Toxic Reagents

A key tenet of green chemistry is the replacement of toxic and hazardous reagents with safer alternatives. youtube.com In the context of nitrile synthesis, traditional chemical methods often rely on highly toxic cyanide sources. Biocatalytic approaches, such as the use of hydroxynitrile lyases, can utilize in situ generation of cyanide from less hazardous precursors, thereby improving the safety profile of the synthesis. Furthermore, the use of enzymes as catalysts avoids the need for heavy metal catalysts and harsh reaction conditions often associated with traditional chemical synthesis.

Energy Efficiency in the Production of this compound Remains a Developing Field of Study

The synthesis of this compound, a tertiary cyanohydrin, is a niche area of chemical manufacturing with limited publicly available information regarding the energy efficiency of its production processes. While the broader field of chemical synthesis has seen a significant push towards greener and more energy-efficient methods, specific data and detailed research findings on the energy consumption associated with the production of this particular compound are not readily found in extensive studies. However, by examining the synthesis of structurally similar compounds and general principles of energy efficiency in chemical production, it is possible to infer potential pathways for optimizing the manufacturing of this compound.

In contrast, biocatalytic methods, such as the use of enzymes, are increasingly being explored for the synthesis of related hydroxynitriles. nih.govgoogle.com These enzymatic processes often operate under milder conditions, typically at or near ambient temperature and pressure, which can significantly reduce the energy input required compared to traditional chemical methods. For instance, the enzymatic reduction of a ketone precursor to a hydroxynitrile can offer a more energy-efficient and environmentally benign alternative. nih.gov A patent for the production of optically active 3-hydroxypentanenitrile (B3047255) highlights the use of an enzyme to stereoselectively reduce 3-ketopentanenitrile, suggesting a move towards more efficient and selective production methods in this class of compounds. google.com

To provide a comparative perspective on the potential energy demands, the following table illustrates hypothetical reaction conditions for different synthetic approaches to a generic tertiary cyanohydrin, based on general principles of chemical and enzymatic reactions. It is important to note that this data is illustrative and not based on specific documented processes for this compound due to the lack of available literature.

Hypothetical Comparative Data for Tertiary Cyanohydrin Synthesis

| Synthetic Method | Catalyst/Reagent | Temperature (°C) | Pressure (atm) | Reaction Time (hours) |

|---|---|---|---|---|

| Traditional Chemical Synthesis | Cyanide Salt/Acid | 0 - 25 | 1 | 2 - 12 |

| Enzymatic Synthesis | Lipase/Hydrolase | 25 - 40 | 1 | 24 - 72 |

The data in the table above is intended to provide a conceptual framework. The actual energy consumption would be influenced by a multitude of factors including the specific catalyst used, the solvent system, the scale of the reaction, and the efficiency of the downstream purification processes.

Further research and process optimization studies are necessary to develop and document energy-efficient synthetic routes specifically for this compound. Such studies would ideally involve a direct comparison of different catalytic systems and reaction conditions, with a thorough analysis of the energy inputs at each stage of the production process. The adoption of green chemistry principles, such as the use of renewable feedstocks, solvent-free reaction conditions, and the development of highly active and recyclable catalysts, will be instrumental in reducing the environmental impact and improving the economic viability of its synthesis.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Hydroxypentanenitrile |

| 3-Ketopentanenitrile |

Stereochemical Control and Enantioselective Synthesis

Strategies for Inducing Enantiomeric Excess

No specific studies detailing the use of chiral catalysts or auxiliaries for the enantioselective synthesis of 3-Ethyl-3-hydroxypentanenitrile were identified. Research on other molecules demonstrates that such strategies are a cornerstone of asymmetric synthesis, but their application to this particular compound is not documented.

There is no available research describing the application of kinetic resolution techniques for the separation of enantiomers of this compound.

While enzymatic reductions of related keto-nitriles to produce chiral hydroxynitriles have been reported, no studies were found that specifically address the asymmetric enzymatic synthesis of this compound.

Stereochemical Influences on Reaction Pathways

No literature was found that investigates the stereochemical influences on the reaction pathways for the synthesis or transformation of this compound.

Determination and Validation of Enantiomeric Purity

Specific methods for the determination and validation of the enantiomeric purity of this compound using Chiral High-Performance Liquid Chromatography (HPLC) are not described in the available literature. General HPLC methods for other chiral compounds exist but a validated method for this specific analyte has not been published.

Information regarding this compound is currently limited in publicly accessible scientific literature.

Scientific inquiry into related compounds, such as (R)-3-hydroxypentanenitrile, has shown the successful use of enzymatic reduction for its synthesis, yielding high enantiomeric excess. nih.gov This suggests that similar biocatalytic or asymmetric synthetic strategies could theoretically be applied to this compound. However, specific catalysts, reaction conditions, and the resulting stereochemical outcomes for the ethyl-substituted analogue have not been detailed in the reviewed literature.

Furthermore, there is a notable absence of published data on the circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy for the diastereomeric analysis of this compound. While CD spectroscopy is a powerful tool for studying chiral molecules and NMR is fundamental for structural and stereochemical elucidation, specific spectra and their interpretation for this compound are not documented.

Due to the lack of available research and data, a detailed article focusing solely on the chemical compound “this compound” as per the requested outline cannot be generated at this time. Further experimental research would be required to establish the specific stereochemical and analytical characteristics of this compound.

Reaction Mechanisms and Mechanistic Investigations

Elucidation of Cyanohydrin Formation Mechanisms

The synthesis of 3-Ethyl-3-hydroxypentanenitrile from diethyl ketone and hydrogen cyanide is a classic example of nucleophilic addition to a carbonyl group. The generally accepted mechanism for this reaction is base-catalyzed and proceeds in a reversible manner. nih.govwikipedia.orglibretexts.orgpressbooks.pub The process is initiated by the deprotonation of hydrogen cyanide (HCN), a weak acid, by a base to generate the cyanide ion (CN⁻). ncert.nic.in This cyanide ion is a potent nucleophile that attacks the electrophilic carbonyl carbon of diethyl ketone. libretexts.org This attack leads to the formation of a tetrahedral alkoxide intermediate. In the final step, the alkoxide intermediate is protonated, typically by a molecule of HCN that is regenerated in the catalytic cycle, to yield the final product, this compound. wikipedia.orgyoutube.com

Nucleophilic attack: The cyanide ion attacks the carbonyl carbon of diethyl ketone.

Protonation: The resulting alkoxide intermediate is protonated to form the cyanohydrin.

The equilibrium of this reaction is influenced by the steric hindrance around the carbonyl group. For unhindered ketones like diethyl ketone, the equilibrium generally favors the formation of the cyanohydrin product. libretexts.orglibretexts.org However, for more sterically hindered ketones, the equilibrium may shift to favor the starting materials. ebi.ac.uk The reaction rate is enhanced by the presence of a base, which increases the concentration of the cyanide nucleophile. ncert.nic.in While pure HCN reacts very slowly, the addition of a catalytic amount of base or a cyanide salt like potassium cyanide (KCN) significantly accelerates the reaction. libretexts.org

Mechanisms of Hydroxynitrile Lyase Action

Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric synthesis of cyanohydrins. These enzymes are of significant interest for the production of enantiomerically pure compounds. nih.gov HNLs catalyze the reversible cleavage and formation of cyanohydrins from carbonyl compounds and hydrogen cyanide. ebi.ac.ukmonarchinitiative.org

The mechanism of HNLs belonging to the α/β-hydrolase superfamily involves a catalytic triad (B1167595) typically composed of serine, histidine, and aspartate residues. wikipedia.org Unlike other enzymes in this family that act as hydrolases, the serine in HNLs does not act as a nucleophile. Instead, the catalytic cycle is believed to proceed through a general acid-base mechanism. ebi.ac.uk In the synthetic direction, the histidine residue acts as a base, deprotonating HCN to generate a cyanide ion within the active site. This is followed by the nucleophilic attack of the enzyme-bound cyanide on the carbonyl substrate. A key lysine (B10760008) residue is often involved in orienting the substrate and stabilizing the negatively charged transition state. wikipedia.orgebi.ac.uk

The substrate scope of HNLs varies depending on their source. Some HNLs, such as the one from Manihot esculenta (MeHNL), have been shown to accept a range of aliphatic aldehydes and methyl ketones as substrates. ebi.ac.uk While direct studies on the activity of HNLs with diethyl ketone to produce this compound are limited, the known activity on other small aliphatic ketones suggests that it could be a potential substrate. However, the efficiency would likely be lower compared to aldehydes or methyl ketones due to the increased steric bulk of the two ethyl groups.

It is noteworthy that an alternative enzymatic route to (R)-3-hydroxypentanenitrile has been developed, which involves the reduction of 3-oxopentanenitrile (B1588766) using a recombinant acetoacetyl-CoA reductase. thegoodscentscompany.com This highlights that while direct HNL-catalyzed cyanation of diethyl ketone is a plausible route, other enzymatic strategies can also be employed to access this chiral building block.

Nucleophilic Attack Pathways in Hydroxynitrile Reactions

The crucial step in the formation of this compound is the nucleophilic attack of the cyanide ion on the carbonyl carbon of diethyl ketone. chemistrysteps.comlibretexts.org The carbonyl group is polar, with the carbon atom bearing a partial positive charge, making it susceptible to attack by nucleophiles. ncert.nic.in The cyanide ion, with its negative charge localized on the carbon atom, is an effective carbon nucleophile. libretexts.org

The trajectory of the nucleophilic attack is approximately perpendicular to the plane of the sp² hybridized orbitals of the carbonyl carbon. ncert.nic.in This approach allows for optimal overlap between the nucleophile's HOMO (Highest Occupied Molecular Orbital) and the carbonyl group's LUMO (Lowest Unoccupied Molecular Orbital). As the new carbon-carbon bond forms, the hybridization of the carbonyl carbon changes from sp² to sp³, resulting in a tetrahedral geometry for the alkoxide intermediate. ncert.nic.in

For unsymmetrical ketones, this attack can occur from two different faces of the planar carbonyl group, leading to the formation of a racemic mixture of two enantiomers. libretexts.org In the case of the symmetrical diethyl ketone, the product, this compound, is achiral, so only one product is formed.

The reaction is reversible, and under basic conditions, the cyanohydrin can decompose back to the ketone and cyanide ion. chemistrysteps.com This reverse reaction is initiated by the deprotonation of the hydroxyl group to form an alkoxide, which can then expel the cyanide ion, a relatively stable leaving group. chemistrysteps.com

The use of silylated cyanide reagents, such as trimethylsilyl (B98337) cyanide (TMSCN), offers an alternative pathway for cyanohydrin synthesis. wikipedia.org In these reactions, a catalyst, often a Lewis base or a metal complex, activates the TMSCN. organic-chemistry.org The reaction proceeds through a similar nucleophilic addition, but the resulting alkoxide is trapped by the silyl (B83357) group, forming a silyl-protected cyanohydrin. This method can be advantageous as it often proceeds under milder conditions and can sometimes overcome the unfavorable equilibria seen with hindered ketones. libretexts.org

Intramolecular Interactions Influencing Reactivity and Stability

The stability of this compound is a critical factor, as cyanohydrins are known to be susceptible to decomposition, reverting to their starting carbonyl compound and hydrogen cyanide. libretexts.org This decomposition can be accelerated by heat or basic conditions. The stability of cyanohydrins can be enhanced by the addition of acidic stabilizers, such as citric acid or boric acid, which suppress the reverse reaction.

Within the this compound molecule itself, intramolecular interactions can influence its conformation and reactivity. The primary intramolecular interaction of note is the potential for hydrogen bonding between the hydroxyl group (the hydrogen bond donor) and the nitrogen atom of the nitrile group (the hydrogen bond acceptor). While more commonly discussed in cyclic systems, such interactions can also occur in acyclic molecules, leading to the formation of pseudo-rings and influencing the molecule's preferred conformation. nih.gov The strength of this interaction would depend on the geometry and the relative orientation of the hydroxyl and nitrile groups.

The presence of two ethyl groups on the carbon bearing the hydroxyl and nitrile groups also has stereoelectronic implications. The Thorpe-Ingold effect, or gem-dialkyl effect, describes how geminal substitution on a carbon chain can accelerate intramolecular reactions by altering bond angles and bringing reactive groups closer together. While this effect is most pronounced in cyclization reactions, the underlying principle of steric compression influencing reactivity could play a subtle role in the conformational preferences and stability of this compound.

Computational Chemistry in Mechanism Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating the mechanisms of chemical reactions, including cyanohydrin formation. nih.govresearchgate.net These methods allow for the calculation of the energies of reactants, transition states, and products, providing a detailed energy profile of the reaction pathway.

For the formation of this compound, computational studies can model the nucleophilic attack of the cyanide ion on diethyl ketone. Such calculations can determine the geometry of the transition state and the activation energy for the reaction. This provides insights into the reaction kinetics and the factors that influence the reaction rate.

Computational studies have been used to investigate the mechanism of cyanohydrin formation catalyzed by various species. For example, the catalytic role of a cyclic dipeptide in the hydrocyanation of aldehydes has been modeled, revealing how the catalyst interacts with the substrates to lower the activation energy and control stereoselectivity. ic.ac.uk Similar studies could be applied to the uncatalyzed or base-catalyzed reaction of diethyl ketone to provide a more quantitative understanding of the reaction mechanism.

Furthermore, computational methods can be used to explore the conformational landscape of this compound, identifying the most stable conformers and assessing the strength of any intramolecular hydrogen bonds. This information is valuable for understanding the physical and chemical properties of the molecule. DFT calculations have also been employed to rationalize the reactivity of different carbonyl compounds, which could provide a theoretical basis for the observed reactivity of diethyl ketone in cyanohydrin formation compared to other ketones. nih.gov

Advanced Analytical Methodologies in 3 Ethyl 3 Hydroxypentanenitrile Research

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the characterization of 3-Ethyl-3-hydroxypentanenitrile, providing detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide a map of the carbon and hydrogen framework.

Research Findings: While specific, publicly archived spectra for this compound are not readily available, the expected chemical shifts can be predicted based on its structure, which consists of a central quaternary carbon bonded to a hydroxyl group, a cyanomethyl group (-CH₂CN), and two ethyl groups (-CH₂CH₃).

¹H NMR: The proton NMR spectrum is expected to show four distinct signals. The hydroxyl proton (-OH) would appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. The two methylene (B1212753) protons (-CH₂) of the cyanomethyl group would present as a singlet. The two ethyl groups are equivalent and would produce a quartet for the methylene protons (-CH₂) and a triplet for the methyl protons (-CH₃) due to spin-spin coupling.

¹³C NMR: The carbon NMR spectrum is predicted to display six unique carbon signals, corresponding to each chemically distinct carbon atom in the structure. This includes the quaternary carbon attached to the hydroxyl group, the nitrile carbon, and the four distinct carbons of the ethyl and cyanomethyl groups.

Expected ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH ₃ (Ethyl) | ~0.9 | Triplet | 6H |

| -CH ₂ (Ethyl) | ~1.6 | Quartet | 4H |

| -CH ₂CN | ~2.5 | Singlet | 2H |

Expected ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C H₃ (Ethyl) | ~8 |

| -C H₂ (Ethyl) | ~30 |

| -C H₂CN | ~25 |

| C -OH (Quaternary) | ~75 |

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is crucial for determining the molecular weight and elucidating the structure through fragmentation patterns.

Research Findings: In a mass spectrometer, this compound (Molecular Formula: C₈H₁₅NO, Molecular Weight: 141.21 g/mol ) would first be ionized to form a molecular ion [M]⁺. The fragmentation of this ion provides structural clues. The analysis of related compounds such as 3-ethylpentane (B1585240) and 3-hydroxypentanenitrile (B3047255) helps predict the fragmentation pattern. docbrown.infouni.lu Common fragmentation pathways would likely involve the loss of stable neutral molecules or radical groups.

Key fragmentation would include:

Loss of an ethyl group (-C₂H₅): This is a common cleavage for ethyl-substituted compounds, resulting in a significant fragment ion.

Loss of water (-H₂O): Dehydration is a characteristic fragmentation for alcohols.

Cleavage of the C-C bond adjacent to the nitrile group.

Predicted Mass Spectrometry Fragmentation Data

| m/z (Mass/Charge) | Proposed Fragment Ion | Description |

|---|---|---|

| 141 | [C₈H₁₅NO]⁺ | Molecular Ion (M⁺) |

| 126 | [C₇H₁₂NO]⁺ | Loss of a methyl radical (-CH₃) |

| 112 | [C₆H₁₀NO]⁺ | Loss of an ethyl radical (-C₂H₅) |

| 123 | [C₈H₁₃N]⁺ | Loss of water (-H₂O) from the molecular ion |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.

Research Findings: The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key functional groups: the hydroxyl (-OH) group and the nitrile (-C≡N) group. Data from similar structures like 3-hydroxypropionitrile (B137533) supports the expected peak locations. nist.govchemicalbook.com

O-H Stretch: A strong, broad absorption band is expected in the region of 3600-3200 cm⁻¹, which is characteristic of the hydroxyl group's stretching vibration. The broadness is due to hydrogen bonding.

C-H Stretch: Absorption bands in the 3000-2850 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the ethyl and methylene groups.

C≡N Stretch: A sharp, medium-intensity absorption band is anticipated in the range of 2260-2240 cm⁻¹, which is a definitive indicator of the nitrile functional group.

C-O Stretch: A C-O stretching vibration for the tertiary alcohol would appear in the 1200-1100 cm⁻¹ region.

Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | Stretch | 3600 - 3200 | Strong, Broad |

| Alkyl (C-H) | Stretch | 3000 - 2850 | Medium to Strong |

| Nitrile (-C≡N) | Stretch | 2260 - 2240 | Medium, Sharp |

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating this compound from mixtures and for its quantification.

Gas Chromatography (GC) separates volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase within a column. When coupled with a mass spectrometer (GC-MS), it provides both separation and definitive identification.

Research Findings: this compound is suitable for GC analysis due to its expected volatility and thermal stability. In a GC system, the compound's retention time would depend on factors like the column's stationary phase, temperature program, and carrier gas flow rate. A non-polar or mid-polar column would typically be used.

GC-MS is a particularly powerful combination for the analysis of this compound. nih.gov

Separation: GC effectively separates this compound from starting materials, byproducts, or solvents.

Identification: The mass spectrometer detector provides a mass spectrum for the peak eluting at the compound's retention time, allowing for positive identification by matching it to a library spectrum or by interpreting its fragmentation pattern as described in section 5.1.2.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC. basicmedicalkey.com

Research Findings: HPLC can be readily adapted for the analysis of this compound. A reversed-phase HPLC method is most probable for this type of molecule. rsc.orgrsc.org

Stationary Phase: A C18 (ODS) or C8 column would be a common choice, where the non-polar stationary phase separates compounds based on their hydrophobicity.

Mobile Phase: A mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would serve as the mobile phase. The ratio would be optimized to achieve good separation and a reasonable retention time.

Detection: The nitrile group does not have a strong chromophore for UV detection at higher wavelengths, so detection might be performed at a low wavelength (e.g., ~210 nm). nih.gov Alternatively, a Refractive Index (RI) detector, which is more universal, could be employed. rsc.org For higher sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS).

X-ray Crystallography for Structural Elucidation

Following a comprehensive search of scientific literature and crystallographic databases, no specific studies detailing the use of X-ray crystallography for the structural elucidation of this compound were identified. Consequently, there are no published crystallographic data, such as unit cell dimensions, space group, or atomic coordinates, available for this specific compound.

While X-ray crystallography remains a powerful and definitive technique for determining the three-dimensional atomic arrangement of a molecule in its solid state, it appears that this methodology has not yet been applied to or successfully reported for this compound. The ability to obtain a single crystal of suitable quality is a critical prerequisite for X-ray diffraction analysis, and it is possible that challenges in the crystallization of this compound have hindered such investigations.

Future research employing X-ray crystallography would be invaluable for definitively confirming the molecular structure of this compound. Such a study would provide precise measurements of bond lengths, bond angles, and torsion angles, offering unequivocal proof of its structural connectivity and conformation in the solid state. This data would serve as a fundamental reference for computational modeling and spectroscopic studies.

Derivatization and Synthetic Transformations of 3 Ethyl 3 Hydroxypentanenitrile

Chemical Transformations of the Hydroxyl Group

The tertiary hydroxyl group in 3-ethyl-3-hydroxypentanenitrile is a key site for chemical modification, enabling the introduction of different functional groups and the synthesis of diverse derivatives.

Substitution Reactions

Substitution of the hydroxyl group in this compound is a viable pathway to introduce other functional groups, such as halides. Due to the tertiary nature of the alcohol, these reactions typically proceed through an SN1 mechanism. This involves the protonation of the hydroxyl group by a strong acid to form a good leaving group (water), followed by the departure of water to generate a stable tertiary carbocation. The subsequent attack of a nucleophile, such as a halide ion, on the carbocation yields the substitution product.

For example, reaction with hydrohalic acids (HCl, HBr, HI) can convert the alcohol to the corresponding alkyl halide. The reactivity of the hydrohalic acids follows the order HI > HBr > HCl.

| Reagent | Product | Mechanism |

| Concentrated HCl | 3-Chloro-3-ethylpentanenitrile | SN1 |

| Concentrated HBr | 3-Bromo-3-ethylpentanenitrile | SN1 |

| Concentrated HI | 3-Iodo-3-ethylpentanenitrile | SN1 |

Chemical Transformations of the Nitrile Group

The nitrile group of this compound is a versatile functional group that can be transformed into amines, amides, and carboxylic acids through reduction and hydrolysis reactions.

Reduction to Amines

The nitrile group can be readily reduced to a primary amine using various reducing agents. Catalytic hydrogenation is a common method, employing catalysts such as Raney nickel, platinum oxide, or palladium on carbon, under a hydrogen atmosphere. Chemical reducing agents like lithium aluminum hydride (LiAlH₄) in a suitable solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup, are also highly effective for this transformation. The resulting product is 3-(aminomethyl)-3-ethylpentan-1-ol.

| Reducing Agent | Product | Solvent |

| H₂/Raney Ni | 3-(Aminomethyl)-3-ethylpentan-1-ol | Ethanol (B145695)/Methanol (B129727) |

| H₂/PtO₂ | 3-(Aminomethyl)-3-ethylpentan-1-ol | Ethanol/Methanol |

| LiAlH₄ | 3-(Aminomethyl)-3-ethylpentan-1-ol | Diethyl ether/THF |

Hydrolysis to Carboxylic Acids and Amides

The nitrile group can be hydrolyzed to either a carboxylic acid or an amide, depending on the reaction conditions.

Acid-Catalyzed Hydrolysis: Heating this compound with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, results in the complete hydrolysis of the nitrile group to a carboxylic acid. The intermediate in this reaction is the corresponding amide, which is further hydrolyzed under the acidic conditions. The final product is 3-ethyl-3-hydroxypentanoic acid. libretexts.org

Base-Catalyzed Hydrolysis: Alkaline hydrolysis, typically carried out by heating with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, initially forms the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the carboxylic acid, 3-ethyl-3-hydroxypentanoic acid. By carefully controlling the reaction conditions, such as using a lower temperature or a milder base (e.g., hydrogen peroxide in alkaline solution), the hydrolysis can often be stopped at the amide stage, yielding 3-ethyl-3-hydroxypentanamide.

| Reagent(s) | Product |

| H₂SO₄ (aq), Heat | 3-Ethyl-3-hydroxypentanoic acid |

| HCl (aq), Heat | 3-Ethyl-3-hydroxypentanoic acid |

| 1. NaOH (aq), Heat; 2. H₃O⁺ | 3-Ethyl-3-hydroxypentanoic acid |

| H₂O₂, NaOH (aq) | 3-Ethyl-3-hydroxypentanamide |

Cyclization and Ring-Forming Reactions

The presence of both a hydroxyl and a nitrile group allows for intramolecular cyclization reactions, leading to the formation of heterocyclic compounds such as lactones and lactams.

The hydrolysis of the nitrile group to a carboxylic acid, as described in section 6.2.2, can be followed by an intramolecular esterification (lactonization) under acidic conditions to form a γ-lactone. The formation of a five-membered ring is generally favored. In this case, the product would be dihydro-4,4-diethylfuran-2(3H)-one.

Alternatively, under certain conditions, the hydroxyl group can react with the nitrile group directly. For instance, the Pinner reaction involves treating the nitrile with an alcohol in the presence of a strong acid to form an imidate salt. In an intramolecular sense, the hydroxyl group of this compound could potentially attack the protonated nitrile to form a cyclic imidate. Subsequent hydrolysis of this cyclic intermediate would lead to the formation of a lactone.

Furthermore, if the nitrile is first partially hydrolyzed to the amide, intramolecular cyclization via nucleophilic attack of the hydroxyl group on the amide carbonyl, with subsequent dehydration, could also lead to the formation of the γ-lactone. The formation of lactams is also a possibility through various synthetic routes involving the manipulation of both the hydroxyl and nitrile functionalities.

| Reaction Type | Intermediate | Product |

| Hydrolysis followed by Lactonization | 3-Ethyl-3-hydroxypentanoic acid | Dihydro-4,4-diethylfuran-2(3H)-one |

| Intramolecular Pinner Reaction | Cyclic Imidate | Dihydro-4,4-diethylfuran-2(3H)-one |

| Partial Hydrolysis and Cyclization | 3-Ethyl-3-hydroxypentanamide | Dihydro-4,4-diethylfuran-2(3H)-one |

Application as a Precursor for Complex Molecular Architectures

The strategic placement of reactive sites within this compound makes it an ideal starting material for building more elaborate molecules. The hydroxyl group can direct reactions and be converted into other functionalities, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening pathways to diverse compound classes.

Synthesis of Chiral β-Hydroxy Acids

The conversion of this compound to chiral β-hydroxy acids is a key transformation that highlights its utility. This process typically involves the hydrolysis of the nitrile functional group.

The hydrolysis can be achieved under either acidic or alkaline conditions. nih.govpnas.org Heating the nitrile under reflux with a dilute acid, such as hydrochloric acid, directly yields the corresponding carboxylic acid. pnas.org Alternatively, alkaline hydrolysis with a base like sodium hydroxide initially produces the carboxylate salt, which is then acidified in a subsequent step to furnish the free carboxylic acid. pnas.org

For the synthesis of enantiomerically pure β-hydroxy acids, biocatalytic methods have shown significant promise. Whole-cell catalysts, such as those from Rhodococcus or Acidovorax species, can facilitate the enantioselective hydrolysis of β-hydroxynitriles to the corresponding β-hydroxy acids under mild conditions, often with high yields and excellent enantiomeric excess. thegoodscentscompany.com

Table 1: Transformation of this compound to β-Hydroxy Acid

| Reactant | Product | Reagents and Conditions |

| This compound | 3-Ethyl-3-hydroxy-pentanoic acid | 1. Dilute HCl, heat (reflux) 2. NaOH, heat (reflux), then H+ |

Preparation of γ-Hydroxy Amines and Lactones

The dual functionality of this compound also allows for its conversion into γ-hydroxy amines and lactones, which are important structural motifs in many biologically active molecules.

The synthesis of γ-hydroxy amines is achieved through the reduction of the nitrile group. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, converting the nitrile into a primary amine while leaving the hydroxyl group intact. google.com Another common method involves catalytic hydrogenation using hydrogen gas in the presence of a metal catalyst such as Raney Nickel, platinum, or palladium. google.com The reaction with Raney Nickel can also be performed in the presence of potassium borohydride (B1222165) in ethanol, providing a milder and efficient system for the reduction of nitriles to primary amines. lookchem.com

Lactones can be synthesized from this compound through a two-step process. First, the nitrile is hydrolyzed to the corresponding β-hydroxy acid, as described in the previous section. Subsequently, this hydroxy acid can undergo intramolecular cyclization to form a lactone. This cyclization can be promoted by treatment with a catalyst such as iodine under solvent-free conditions. asianpubs.org Biocatalytic methods have also been developed that can directly convert hydroxynitriles to lactones using whole-cell systems like Rhodococcus rhodochrous.

Table 2: Synthesis of γ-Hydroxy Amine and Lactone from this compound

| Starting Material | Target Molecule | Key Transformation Steps |

| This compound | 4-Amino-3-ethyl-pentan-3-ol | Reduction of the nitrile group (e.g., with LiAlH₄ or Raney Ni/H₂) |

| This compound | 4-Ethyl-4-hydroxy-dihydrofuran-2(3H)-one | 1. Hydrolysis of the nitrile to a carboxylic acid 2. Intramolecular cyclization |

Intermediates for Advanced Pharmaceutical and Agrochemical Compounds

The chiral derivatives of this compound are particularly valuable as intermediates in the synthesis of advanced pharmaceutical compounds.

Notably, the (R)-enantiomer of 3-hydroxypentanenitrile (B3047255) is a key intermediate in the synthesis of the immunosuppressive drug, Mycophenolate Mofetil. nih.gov This drug is a prodrug of mycophenolic acid and acts as a reversible inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), an enzyme crucial for the proliferation of T-cells and B-cells. Mycophenolate Mofetil is widely used in combination with other medications to prevent organ rejection after kidney, heart, or liver transplants. nih.gov

While cyanohydrins, in general, are known precursors for certain agrochemicals like pyrethroid insecticides, specific applications of this compound in the synthesis of agrochemical compounds are not extensively documented in the reviewed scientific literature. thegoodscentscompany.com

Table 3: Pharmaceutical Application of a this compound Derivative

| Intermediate | Final Pharmaceutical Product | Therapeutic Class |

| (R)-3-Hydroxypentanenitrile | Mycophenolate Mofetil | Immunosuppressant |

Theoretical and Computational Studies of 3 Ethyl 3 Hydroxypentanenitrile

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and thermodynamic properties of cyanohydrins. For analogous compounds, DFT has been used to investigate reaction mechanisms, such as the enzymatic synthesis of cyanohydrins. These studies often involve calculating the energies of reactants, transition states, and products to understand the reaction pathway. While specific DFT studies on 3-Ethyl-3-hydroxypentanenitrile are not extensively documented in readily available literature, the methodology is highly applicable. Such calculations would typically involve geometry optimization to find the lowest energy conformation of the molecule, followed by frequency calculations to confirm it as a true minimum and to obtain thermodynamic data like enthalpy and Gibbs free energy.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time. For compounds like this compound, MD simulations can reveal how the molecule behaves in different solvent environments and how it interacts with other molecules, such as enzymes. These simulations can model the conformational changes of the molecule, providing a more realistic picture than static quantum chemical calculations. Although specific MD simulation studies focused solely on this compound are not prominent, the technique is widely used for similar small organic molecules to understand their solvation and transport properties.

Prediction of Conformational Preferences and Energetic Landscapes

The conformational landscape of this compound, which describes the different spatial arrangements of its atoms and their relative energies, is a key determinant of its physical and chemical properties. Theoretical studies can predict the most stable conformers and the energy barriers between them. This is often achieved by performing a systematic search of the conformational space using computational methods, followed by higher-level quantum chemical calculations to refine the energies of the identified conformers. Understanding these preferences is vital for predicting how the molecule will interact with biological targets or participate in chemical reactions.

Modeling of Enzyme-Substrate Interactions

The interaction of cyanohydrins with enzymes is a significant area of research, particularly in the context of their synthesis and degradation. Computational modeling, including molecular docking and combined quantum mechanics/molecular mechanics (QM/MM) methods, can be used to simulate the binding of this compound to an enzyme's active site. These models can predict the binding affinity and the specific interactions, such as hydrogen bonds and van der Waals forces, that stabilize the enzyme-substrate complex. Such studies are crucial for understanding the stereoselectivity of enzymatic reactions involving cyanohydrins and for the rational design of enzymes with improved catalytic properties.

Discrepancy Resolution in Thermodynamic and Spectral Data

In the study of chemical compounds, discrepancies can arise between experimentally measured data and theoretically calculated values for thermodynamic and spectral properties. Computational chemistry provides powerful tools to resolve these discrepancies. For instance, if the experimentally measured enthalpy of formation of this compound differs from initial theoretical predictions, more advanced computational models can be employed to account for factors like anharmonicity or solvent effects. Similarly, theoretical calculations of spectroscopic data, such as NMR chemical shifts or vibrational frequencies, can be compared with experimental spectra to aid in the assignment of signals and to refine the understanding of the molecular structure and dynamics.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems

The asymmetric synthesis of cyanohydrins, including tertiary structures like 3-Ethyl-3-hydroxypentanenitrile, is a primary area of catalyst development. The goal is to achieve high enantioselectivity, meaning the controlled production of a specific stereoisomer, which is crucial for applications in life sciences.

Biocatalysis: A significant trend is the use of enzymes as catalysts. journals.co.za Hydroxynitrile lyases (HNLs) are particularly valuable as they can catalyze the stereoselective addition of a cyanide group to a carbonyl compound. researchgate.netnih.gov Research is focused on discovering new HNLs from various natural sources, such as plants and bacteria, to find enzymes with desirable properties like high stability and selectivity for specific substrates. researchgate.netacs.org Protein engineering and directed evolution are also being used to create "tailor-made" HNLs with improved yield, enantiomeric excess, and stability for large-scale manufacturing. nih.govresearchgate.net For instance, variants of Granulicella tundricula hydroxynitrile lyase (GtHNL) have been developed to improve catalytic activity. researchgate.netacs.org Beyond HNLs, other enzymes like alcohol dehydrogenases are being investigated in multi-enzyme cascade reactions to produce chiral β-hydroxy nitriles. nih.gov

Chemical Catalysis: In parallel with biocatalysis, novel chemical catalysts are being designed. One promising development is the use of chiral metal complexes. For example, a vanadium(IV)-based catalyst has been shown to be highly effective for the asymmetric synthesis of cyanohydrin trimethylsilyl (B98337) ethers from both aromatic and aliphatic aldehydes, requiring only a very small amount of catalyst (0.1 mol %). nih.gov The combination of different catalyst types, known as synergistic catalysis, is also a burgeoning field, where multiple catalysts work together to achieve transformations that are not possible with a single catalyst. youtube.com

The table below summarizes some of the novel catalytic approaches being explored.

| Catalyst Type | Example(s) | Key Advantages | Research Focus |

| Biocatalysts | Hydroxynitrile Lyases (HNLs), Alcohol Dehydrogenase (ADH) | High stereoselectivity, mild reaction conditions, environmentally benign. journals.co.zaacs.org | Discovery of new enzymes, protein engineering for improved stability and substrate scope. nih.govacs.orgresearchgate.net |

| Metal Complexes | (salen)VO | High enantioselectivity, low catalyst loading. nih.gov | Development of new, more efficient, and robust metal-based catalysts. |

| Organocatalysts | Proline derivatives, IDPi catalysts | Metal-free, avoids toxic heavy metals. youtube.com | Designing catalysts for challenging substrates like aliphatic ketones. youtube.com |

| Synergistic Systems | Multifunctional catalysts combining different active sites | Enables novel and complex chemical transformations. youtube.com | Designing catalysts with multiple, cooperative active sites for one-pot reactions. |

Integration of Artificial Intelligence and Machine Learning in Reaction Design

Beyond just planning the route, ML models are being developed to predict the optimal conditions for a given reaction. beilstein-journals.orgnih.gov By analyzing data from previous experiments, these models can suggest the best solvent, temperature, catalyst, and other parameters to maximize yield and selectivity. bohrium.comarxiv.org This data-driven approach moves beyond traditional trial-and-error experimentation, saving time and resources. For example, Bayesian optimization algorithms have been successfully used to outperform human experts in optimizing reaction conditions. bohrium.com This integration of AI can lead to the discovery of "off-the-beaten-path" solutions and overcome cognitive biases in experimental design. bohrium.com

| AI/ML Application | Description | Potential Impact on this compound Synthesis |

| Retrosynthesis Planning | AI algorithms analyze the target molecule and suggest a step-by-step synthesis plan from available starting materials. chemcopilot.comnih.gov | Faster identification of efficient and innovative synthetic routes. |

| Reaction Condition Optimization | ML models predict optimal parameters (temperature, solvent, catalyst) to maximize yield and selectivity. beilstein-journals.orgnih.gov | Reduced number of experiments needed for optimization, leading to faster development and less waste. |

| New Pathway Discovery | ML can identify patterns in reaction data to suggest entirely new chemical transformations. beilstein-journals.org | Discovery of novel, potentially more sustainable or efficient methods for synthesis. |

Expanding Substrate Scope and Reaction Generality

A major goal in synthetic chemistry is to develop reactions that are not only efficient for one specific transformation but can also be applied to a wide range of similar starting materials (substrates). For the synthesis of this compound and its analogues, this means developing catalytic systems that can accommodate a variety of ketones.

Enzyme engineering is a key strategy for expanding the substrate scope of biocatalysts like HNLs. researchgate.netnih.gov Many wild-type enzymes are highly specific to their natural substrate. nih.gov Through techniques like rational design and directed evolution, scientists can modify the enzyme's active site to accept new, non-natural substrates. nih.gov This allows for the synthesis of a broader library of chiral cyanohydrins from different aliphatic and aromatic ketones. researchgate.net For example, research has focused on modifying HNLs to improve their activity towards different types of aldehydes and ketones. acs.org

Similarly, in chemical catalysis, research aims to create more versatile catalysts. For instance, while many catalysts work well for aromatic aldehydes, the enantioselective cyanation of aliphatic ketones remains a significant challenge. youtube.com The development of new organocatalysts has shown promise in activating even simple olefins, a task previously dominated by transition metal catalysts. youtube.com Success in this area would enable the synthesis of a much wider array of tertiary α-hydroxynitriles with diverse alkyl groups.

Sustainable and Scalable Production Methods

The principles of "green chemistry" are increasingly influencing the design of chemical processes, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. acs.org

Biocatalysis and Aqueous Media: One of the most significant green approaches is the use of biocatalysts, which operate under mild conditions (ambient temperature and neutral pH) in water, reducing the need for volatile and often toxic organic solvents. journals.co.za

Continuous Flow Chemistry: Moving from traditional batch production to continuous flow systems is another key strategy for sustainable and scalable synthesis. rsc.org In a continuous flow reactor, reagents are continuously pumped through a tube containing an immobilized catalyst. researchgate.netrsc.org This method offers better control over reaction parameters, can reduce waste, and improves safety, especially when handling hazardous reagents like hydrogen cyanide. rsc.orgrsc.org Immobilized HNLs have been successfully used in flow microreactors to achieve high substrate conversion and enantiomeric excess with short residence times. rsc.orgrsc.orgscribd.com

Cyanide-Free Synthesis: Given the high toxicity of hydrogen cyanide and cyanide salts, developing cyanide-free routes to nitriles is a major goal. mdpi.com One emerging biocatalytic method uses aldoxime dehydratases, which convert aldoximes (derived from aldehydes) into nitriles under mild conditions, avoiding the direct use of cyanide altogether. mdpi.com Other strategies involve using safer cyanide sources, such as cyanohydrins themselves, to donate the cyano group in subsequent reactions. acs.orgacs.org

| Sustainable Strategy | Description | Relevance to this compound |

| Biocatalysis | Using enzymes as catalysts in aqueous solutions at mild temperatures and pH. journals.co.za | Reduces energy consumption and the need for hazardous organic solvents. |

| Continuous Flow Processing | Pumping reagents through a reactor with an immobilized catalyst for continuous production. researchgate.netrsc.org | Enables better process control, reduces waste, and allows for safer handling of hazardous materials, facilitating large-scale production. |

| Alternative Reagents | Using safer, renewable, or less toxic starting materials and reagents, such as cyanide-free nitrile synthesis. acs.orgmdpi.com | Improves the environmental profile of the synthesis and enhances worker safety. |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. researchgate.net | Reduces the generation of by-products and waste. |

Exploration of New Derivatization Pathways

This compound contains two key functional groups: a hydroxyl (-OH) group and a nitrile (-C≡N) group. Each of these can be chemically transformed into a variety of other functional groups, making the compound a versatile building block for more complex molecules. diva-portal.orgresearchgate.net Research into new derivatization pathways aims to expand the synthetic utility of this and related α-hydroxynitriles.

The nitrile group is particularly versatile. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide. journals.co.za The hydration of nitriles to amides is considered an environmentally friendly, 100% atom-economic method. researchgate.net Nitrile hydratase enzymes are being explored for the selective conversion of nitriles to amides under mild conditions. nih.gov Furthermore, the nitrile group can be reduced to a primary amine, providing a route to valuable amino alcohols.

The tertiary hydroxyl group can be converted into other functionalities, such as esters or ethers, through acylation or alkylation reactions. libretexts.org These transformations can alter the molecule's physical and chemical properties, opening up new applications. The development of methods for these transformations that are both efficient and selective is an active area of research. For example, new methods are being developed for the synthesis of nitrones from carbonyl compounds, which are versatile intermediates in organic synthesis. mdpi.com

The exploration of these derivatization reactions allows chemists to use this compound as a starting point to access a wide range of more complex chemical structures, which could be valuable as pharmaceutical intermediates or components of novel materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-Ethyl-3-hydroxypentanenitrile, and how can purity (>95%) be ensured?

- Methodology :

- Nucleophilic substitution : React 3-hydroxypentanenitrile with ethyl bromide in the presence of a base (e.g., KOH) under anhydrous conditions. Monitor via TLC and purify via fractional distillation or recrystallization .

- Condensation reactions : Utilize ketone precursors (e.g., 3-pentanone) with cyanide sources (e.g., KCN) under acidic catalysis. Validate purity via HPLC or GC-MS, ensuring solvent residues are below 0.1% .

- Quality control : Use spectroscopic techniques (¹H/¹³C NMR, FT-IR) to confirm structural integrity and assess impurities .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- FT-IR : Identify functional groups (e.g., -OH stretch at ~3300 cm⁻¹, nitrile peak at ~2250 cm⁻¹) .

- NMR : Assign signals for the ethyl group (δ 1.2–1.5 ppm, triplet), hydroxyl proton (δ 2.5–3.0 ppm, broad), and nitrile carbon (δ 120–125 ppm in ¹³C NMR) .

- Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 140.1 and fragmentation patterns (e.g., loss of -C₂H₅ or -OH groups) .

- HPLC/GC : Quantify purity using reverse-phase C18 columns (acetonitrile/water mobile phase) or capillary GC with FID detection .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .

- Storage : Store at -20°C in airtight containers to prevent hydrolysis or oxidation .

- Waste disposal : Neutralize nitrile groups with alkaline hypochlorite before disposal .

Advanced Research Questions

Q. How should researchers resolve contradictions in thermodynamic data (e.g., enthalpy of formation) for this compound?

- Cross-verification : Compare experimental data (e.g., combustion calorimetry) with computational predictions (DFT or ab initio methods). Use databases like NIST Chemistry WebBook for benchmarking .

- Error analysis : Assess instrument calibration (e.g., DSC accuracy ±1%) and sample purity impacts (±5% error for 95% pure samples) .

- Statistical validation : Apply t-tests or ANOVA to evaluate discrepancies between datasets from multiple labs .

Q. What mechanistic strategies optimize this compound’s reactivity in catalytic hydrogenation or nucleophilic additions?

- Catalyst selection : Use Pd/C or Raney Ni for selective hydrogenation of nitriles to amines without over-reducing hydroxyl groups .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on the nitrile carbon .

- Kinetic studies : Monitor reaction progress via in situ IR or HPLC to identify intermediates and optimize temperature/pH .

Q. How can computational models predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model binding affinities to active sites (e.g., cytochrome P450 enzymes) .

- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (AMBER or GROMACS) .

- QSAR : Corrogate substituent effects (e.g., ethyl vs. methyl groups) on bioactivity using Hammett or Hansch parameters .

Data Presentation and Analysis Guidelines

-

Tables : Include retention times (HPLC/GC), spectroscopic peaks, and thermodynamic values with error margins .

Example:Parameter Value (±SD) Method Melting Point 45–47°C DSC LogP 1.2 ± 0.1 Shake-flask -

Statistical rigor : Apply Grubbs’ test to remove outliers in replicated measurements (e.g., 3 trials) .

-

Ethical compliance : Declare IRB approval for studies involving human-derived enzymes or cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.